3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound characterized by its unique structure, which includes dichlorobenzene, nitrophenyl, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introduction of the nitro group into the phenyl ring.
Furan Formation: Synthesis of the furan ring, which can be achieved through various methods such as the Paal-Knorr synthesis.
Coupling Reactions: Formation of the carbonyl and carbamothioyl linkages through coupling reactions, often using reagents like thionyl chloride and carbamoyl chlorides.
Chlorination: Introduction of chlorine atoms into the benzene ring, typically using chlorinating agents like phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-aminobenzoic acid
- 3,5-Dichloro-2-nitrobenzoic acid
- 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoic acid
Uniqueness
3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to its combination of dichlorobenzene, nitrophenyl, and furan moieties, which confer specific chemical and biological properties
Properties
CAS No. |
530134-41-9 |
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Molecular Formula |
C19H11Cl2N3O6S |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
3,5-dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H11Cl2N3O6S/c20-10-7-12(18(26)27)16(13(21)8-10)22-19(31)23-17(25)15-5-4-14(30-15)9-2-1-3-11(6-9)24(28)29/h1-8H,(H,26,27)(H2,22,23,25,31) |
InChI Key |
HHKFNDMBPAWOAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC(=S)NC3=C(C=C(C=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
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